molecular formula C23H20Cl2N2O3 B3498928 3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide

3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide

Cat. No.: B3498928
M. Wt: 443.3 g/mol
InChI Key: AUDBPYMSSNCCSM-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)benzamide” is a halogenated salicylanilide . It is known for its antihelmintic and fasciolicide properties . It is an efficient inhibitor of chitinase in Onchocerca volvulus .


Synthesis Analysis

The synthesis of this compound involves three steps from readily available 4-chlorophenol with an overall yield of 74% . The first key stage was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving 82% yield .


Molecular Structure Analysis

The molecular formula of the compound is C13H9Cl2NO . The 13C NMR spectrum allows us to see the carbon carrying the nitro group at 143.15 ppm and the two carbons linked to the oxygen atom of the ether linkage that joins the two benzene rings, at 158.65 and 153.31 ppm, respectively .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 266.129 . More detailed physical and chemical properties are not available in the retrieved papers.

Mechanism of Action

While the exact mechanism of action is not mentioned in the retrieved papers, it is known that this compound is an efficient inhibitor of chitinase in Onchocerca volvulus .

Properties

IUPAC Name

3-chloro-N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c1-23(2,30-20-12-6-16(24)7-13-20)22(29)27-19-10-8-18(9-11-19)26-21(28)15-4-3-5-17(25)14-15/h3-14H,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBPYMSSNCCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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